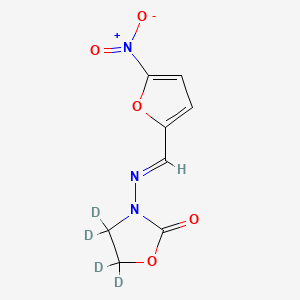

Furazolidone-d4

Vue d'ensemble

Description

La furazolidone est un agent antibactérien nitrofurannique et un inhibiteur de la monoamine oxydase (IMAO). Elle a été utilisée en médecine humaine et vétérinaire pour traiter diverses infections bactériennes et protozoaires. La furazolidone est particulièrement efficace contre les agents pathogènes gastro-intestinaux, notamment Escherichia coli, Salmonella, Shigella et Giardia lamblia .

Mécanisme D'action

La furazolidone exerce ses effets en se liant à l’ADN bactérien et en induisant des liaisons croisées. Cela conduit à des niveaux élevés de mutations dans le chromosome bactérien, inhibant finalement la croissance bactérienne. Le composé inhibe également la monoamine oxydase, ce qui contribue à son activité antibactérienne .

Analyse Biochimique

Biochemical Properties

Furazolidone-d4, like its parent compound Furazolidone, exhibits antiprotozoal and antibacterial activity . It interacts with bacterial DNA, leading to the gradual inhibition of monoamine oxidase . This interaction with DNA and enzymes plays a crucial role in its biochemical reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been found to significantly reduce the cell densities of certain bacteria in mono-culture or co-culture . It also moderately inhibits the growth of certain bacteria .

Molecular Mechanism

The mechanism of action of this compound involves binding to bacterial DNA, which leads to the gradual inhibition of monoamine oxidase . This binding induces cross-links, making bacterial DNA particularly susceptible to the drug, leading to high levels of mutations in the bacterial chromosome .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, Furazolidone has been used with some success to treat certain infections in animals . Its use in food animals is currently prohibited by the FDA under the Animal Medicinal Drug Use Clarification Act, 1994 .

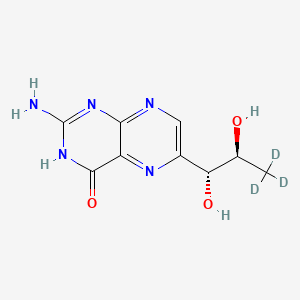

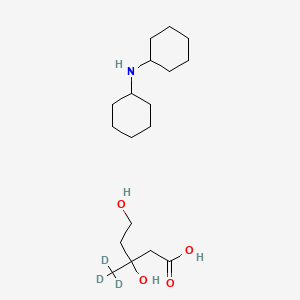

Metabolic Pathways

This compound is rapidly and extensively metabolized. The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH). AOZ is responsible for monoamine oxidase inhibition .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La furazolidone est synthétisée à partir de 2-hydroazinoéthanol, qui est mis à réagir avec l’oxalate de diéthyle pour former la 3-amino-2-oxazolidone. Cet intermédiaire est ensuite mis à réagir avec le 5-nitrofurfural pour donner de la furazolidone . Une autre méthode consiste à introduire de l’oxyde d’éthylène gazeux dans l’hydrate d’hydrazine pour préparer la bêta-hydroxyéthylhydrazine, qui est ensuite convertie en 3-amino-2-oxazolidinone. Ce composé est ensuite mis à réagir avec l’ester diacétate de 5-nitrofurfural pour obtenir de la furazolidone .

Méthodes de production industrielle : La production industrielle de la furazolidone implique la préparation de capsules à enrobage entérique. Le procédé comprend le mélange de furazolidone avec des charges, des solubilisants et d’autres excipients, suivi de la granulation, du séchage et de l’encapsulation .

Analyse Des Réactions Chimiques

Types de réactions : La furazolidone subit diverses réactions chimiques, notamment :

Oxydation : La furazolidone peut être oxydée pour former différents métabolites.

Réduction : Le groupe nitro de la furazolidone peut être réduit par les nitroreductases bactériennes, ce qui conduit à la formation d’intermédiaires réactifs.

Substitution : La furazolidone peut subir des réactions de substitution, en particulier au niveau du groupe nitro.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : La réduction est généralement effectuée à l’aide de nitroreductases bactériennes dans des conditions anaérobies.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols.

Principaux produits formés :

Oxydation : Métabolites oxydés de la furazolidone.

Réduction : Intermédiaires réduits pouvant se lier à l’ADN bactérien.

Substitution : Dérivés substitués de la furazolidone ayant des propriétés antibactériennes modifiées.

4. Applications de la recherche scientifique

La furazolidone a un large éventail d’applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la chimie des nitrofuranes et ses interactions avec divers réactifs.

Biologie : Utilisée dans des études sur les mécanismes de résistance bactérienne et les effets des dérivés des nitrofuranes sur l’ADN microbien.

Médecine : Utilisée dans le traitement des infections gastro-intestinales, y compris les infections à Helicobacter pylori, et dans des thérapies combinées pour les ulcères peptiques

Industrie : Appliquée en médecine vétérinaire pour traiter les infections en aquaculture et dans l’élevage.

Applications De Recherche Scientifique

Furazolidone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study nitrofuran chemistry and its interactions with various reagents.

Biology: Employed in studies of bacterial resistance mechanisms and the effects of nitrofuran derivatives on microbial DNA.

Medicine: Used in the treatment of gastrointestinal infections, including Helicobacter pylori infections, and in combination therapies for peptic ulcers

Industry: Applied in veterinary medicine to treat infections in aquaculture and livestock.

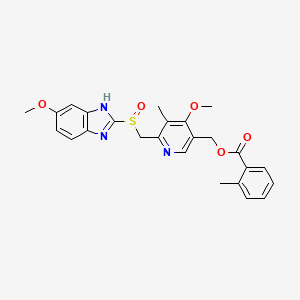

Comparaison Avec Des Composés Similaires

La furazolidone est comparée à d’autres dérivés des nitrofuranes tels que la nitrofurantoïne et la nitrofurazone :

Nitrofurantoïne : Tout comme la furazolidone, la nitrofurantoïne est utilisée pour traiter les infections des voies urinaires. Elle a un spectre d’activité différent et est principalement utilisée pour les agents pathogènes urinaires.

Nitrofurazone : Utilisée comme agent antibactérien topique, la nitrofurazone est efficace contre une variété d’infections cutanées, mais n’est pas utilisée pour les infections systémiques comme la furazolidone

Unicité : Le large spectre d’activité de la furazolidone contre les agents pathogènes gastro-intestinaux et sa capacité à inhiber la monoamine oxydase la rendent unique parmi les dérivés des nitrofuranes. Son efficacité dans le traitement des infections à Helicobacter pylori et son utilisation dans des thérapies combinées mettent en évidence ses propriétés distinctes .

Composés similaires :

- Nitrofurantoïne

- Nitrofurazone

- Métronidazole (un autre composé nitrohétérocyclique utilisé pour des infections similaires)

Propriétés

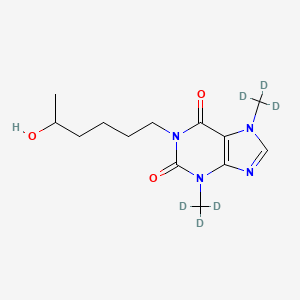

Numéro CAS |

1217222-76-8 |

|---|---|

Formule moléculaire |

C8H7N3O5 |

Poids moléculaire |

229.18 g/mol |

Nom IUPAC |

4,4,5,5-tetradeuterio-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5-/i3D2,4D2 |

Clé InChI |

PLHJDBGFXBMTGZ-YVINLRKKSA-N |

SMILES |

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |

SMILES isomérique |

[2H]C1(C(OC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-])([2H])[2H])[2H] |

SMILES canonique |

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |

Color/Form |

Yellow crystals from DMF (N,N-dimethylformamide) |

melting_point |

254-256 255 °C MP: 254-256 °C (decomposes) MP: 275 °C (decomp) |

Description physique |

Yellow odorless solid; [Merck Index] Solid |

Solubilité |

Solubility in water (pH 6): approx 40 mg/l @ 25 °C 3.64e-01 g/L |

Synonymes |

3-[[(5-Nitro-2-furanyl)methylene]amino]-2-oxazolidinone-d4; 3-[(5-Nitrofurfurylidene)amino]-2-oxazolidinone-d4; Diafuron-d4; Furaxon-d4; Furazol-d4; Furazolidon-d4; Giardil-d4; Giarlam-d4; Medaron-d4; Ortazol-d4; Puradin-d4; Roptazol-d4; Tikofuran-d4 |

Pression de vapeur |

0.0000026 [mmHg] |

Origine du produit |

United States |

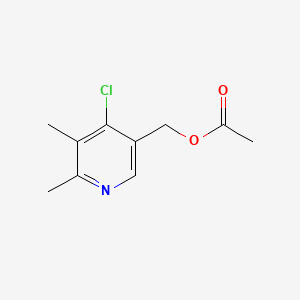

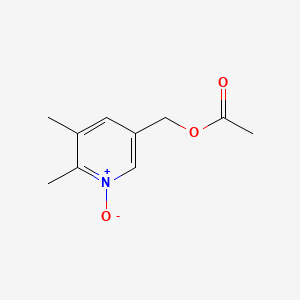

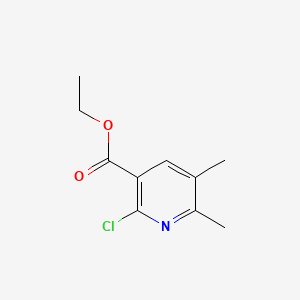

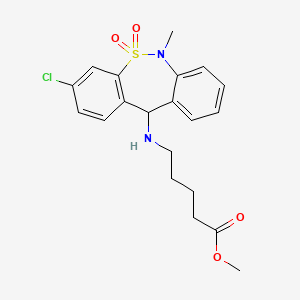

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

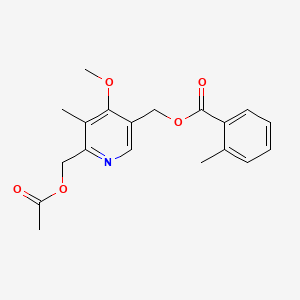

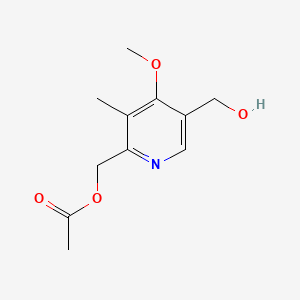

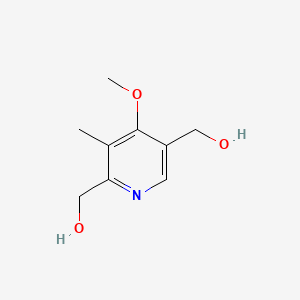

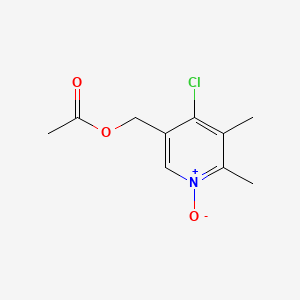

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.